4-(2-amino-1H-imidazol-5-yl)benzonitrile
Description
4-(2-Amino-1H-imidazol-5-yl)benzonitrile is a heterocyclic compound featuring an imidazole ring substituted with an amino group at the 2-position and a benzonitrile moiety at the 5-position. This structure combines the electron-rich imidazole core with the polar benzonitrile group, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
4-(2-amino-1H-imidazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-5-7-1-3-8(4-2-7)9-6-13-10(12)14-9/h1-4,6H,(H3,12,13,14) |
InChI Key |
UDVAZBBVVWOGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1H-imidazol-5-yl)benzonitrile typically involves the formation of the imidazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production methods for 4-(2-amino-1H-imidazol-5-yl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group and the nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a range of substituted imidazole derivatives.
Scientific Research Applications
4-(2-amino-1H-imidazol-5-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-amino-1H-imidazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound is compared below with structurally related imidazole- and benzimidazole-based benzonitrile derivatives:
Key Observations :
Physical and Spectral Properties
Comparative data for melting points and spectral features:
Insights :
- The amino group in the target compound may lower melting points compared to brominated analogs due to enhanced intermolecular hydrogen bonding.
- The -C≡N IR peak (~2200 cm⁻¹) is consistent across benzonitrile derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
